2-(2,4-dichlorophenyl)-N-methylacetamide
Description
2-(2,4-Dichlorophenyl)-N-methylacetamide (CAS: 93646-27-6) is an acetamide derivative with a 2,4-dichlorophenyl group attached to the α-carbon of the acetamide backbone and a methyl group on the nitrogen atom. The compound’s molecular formula is C₉H₈Cl₂NO, with a molecular weight of 220.07 g/mol . Its structure (Fig. 1) is characterized by the electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenyl ring, which influence its electronic properties and reactivity. The N-methylation eliminates the possibility of hydrogen bonding via the amide N–H group, distinguishing it from non-methylated analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHOGLARHGDUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-methylacetamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The reaction conditions, such as temperature, flow rate, and residence time, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- N-Methylation: Unlike 2-chloro-N-(2,4-dimethylphenyl)acetamide (), the N-methyl group in the target compound eliminates N–H⋅⋅⋅O hydrogen bonding, reducing its ability to form crystalline networks. This may enhance solubility in non-polar solvents but reduce melting points .
- Sulfonyl vs.
Solid-State and Crystallographic Behavior
- Hydrogen Bonding: Non-methylated analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide form intermolecular N–H⋅⋅⋅O hydrogen bonds, creating chains or sheets in the crystal lattice . The N-methyl group in the target compound disrupts this, leading to weaker van der Waals-dominated packing .
- Dihedral Angles : In N-(2,4-dimethylphenyl)-2,2-diphenylacetamide (), steric hindrance from diphenyl groups results in dihedral angles >85°, whereas the target compound’s planar 2,4-dichlorophenyl group allows for more linear molecular conformations .
Key Research Findings
- Enzyme Inhibition : Sulfonyl-containing analogs (e.g., ) show inhibitory activity against tyrosine kinases, attributed to the sulfonyl group’s interaction with ATP-binding pockets .
- Toxicity Profile: N-Methylation reduces acute toxicity compared to non-methylated chlorophenylacetamides, as seen in LD₅₀ studies (rodent models) .
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